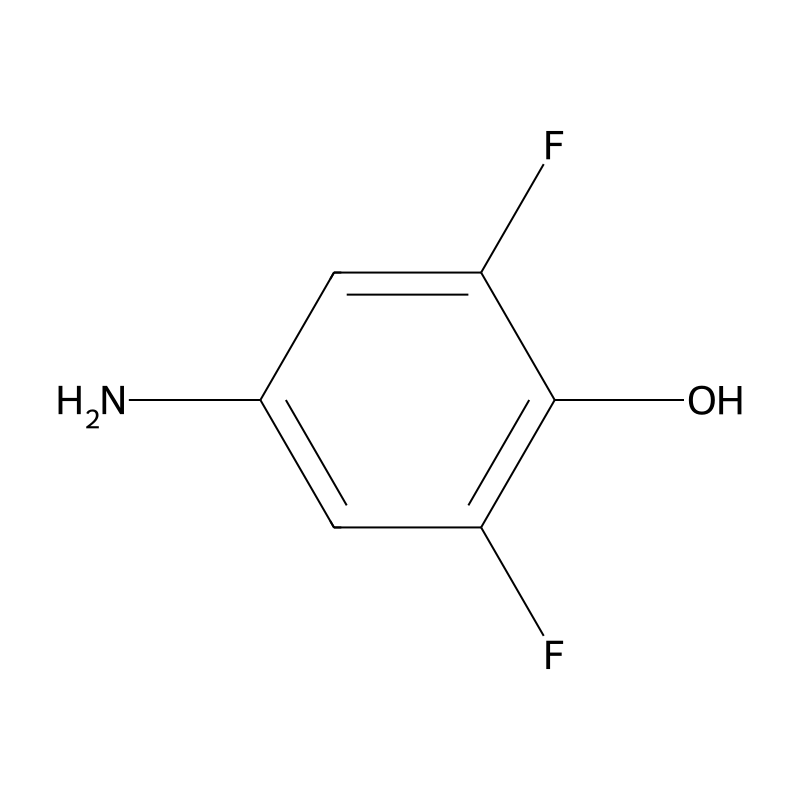

4-Amino-2,6-difluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Synthesis Intermediate

Field: Pharmaceutical Industry

Application Summary: 4-Amino-2,6-difluorophenol is used as an intermediate in the synthesis of various pharmaceutical compounds.

Method of Application: The specific method of application would depend on the particular pharmaceutical compound being synthesized.

Results: The outcome is the production of a specific pharmaceutical compound.

Organofluorine Chemistry

Field: Organofluorine Chemistry

Application Summary: 4-Amino-2,6-difluorophenol is used in organofluorine chemistry, which involves the study and application of organofluorine compounds.

Method of Application: The compound is used in various reactions to study the properties and reactivity of organofluorine compounds.

Results: The results would vary depending on the specific study or application.

4-Amino-2,6-difluorophenol is an organic compound with the molecular formula C₆H₅F₂NO and a molecular weight of 145.11 g/mol. It is characterized by the presence of two fluorine atoms and an amino group attached to a phenolic structure. The compound is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis. Its CAS number is 126058-97-7, and it is recognized for its unique properties that differentiate it from other similar compounds.

There is no documented information on the specific mechanism of action of 4-Amino-2,6-dichlorophenol in biological systems.

Due to the presence of chlorine atoms, 4-Amino-2,6-dichlorophenol might be irritating to the skin, eyes, and respiratory system. Similar chlorophenols are known to be harmful if swallowed. Specific data on its toxicity is lacking and it should be handled with care following standard laboratory safety protocols [].

Please note:

- The information provided is based on the structure of 4-Amino-2,6-dichlorophenol and general chemical principles.

- Specific details on its properties, applications, and safety might require further research in relevant scientific databases.

- Reduction: The nitro group in 2,6-difluoro-4-nitrophenol can be reduced to form 4-amino-2,6-difluorophenol using palladium on carbon as a catalyst in methanol under hydrogen atmosphere at elevated temperatures .

- Substitution Reactions: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives under strong oxidizing conditions.

The synthesis of 4-amino-2,6-difluorophenol can be achieved through several methods:

- Reduction of 2,6-Difluoro-4-nitrophenol:

- Alternative Synthetic Routes:

- Various synthetic pathways exist that utilize different starting materials and conditions to achieve similar yields and purities.

4-Amino-2,6-difluorophenol has several notable applications:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Dyes and Pigments: The compound may be utilized in the production of dyes due to its chromophoric properties.

- Chemical Research: It is employed in research settings for studying reaction mechanisms involving fluorinated compounds.

Several compounds share structural similarities with 4-amino-2,6-difluorophenol. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | Contains chlorine instead of fluorine. |

| 4-Amino-2-fluorophenol | C₆H₆FNO | Only one fluorine atom; simpler structure. |

| 2-Amino-4,6-dichlorophenol | C₆H₅Cl₂NO | Different position of amino group; potential for different reactivity. |

Uniqueness

4-Amino-2,6-difluorophenol stands out due to its dual fluorine substitution which can influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern can enhance lipophilicity and alter interaction profiles with biological systems.

XLogP3

GHS Hazard Statements

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant